![molecular formula C24H30N2O5 B236961 Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mecanismo De Acción
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues throughout the body. Activation of this receptor leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is highly selective for the adenosine A3 receptor, allowing for specific targeting of this receptor. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has a long half-life, allowing for sustained effects. However, one limitation of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential as a neuroprotective agent in conditions such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Métodos De Síntesis
The synthesis of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the condensation of 3-isobutoxybenzoyl chloride with 4-(4-morpholinyl)benzylamine, followed by esterification with ethyl alcohol. This method has been optimized to produce high yields of pure Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been investigated for its potential use in the treatment of cardiovascular disease, asthma, and autoimmune disorders.
Propiedades
Nombre del producto |
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C24H30N2O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl 3-[[3-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(28)19-8-9-22(26-10-12-29-13-11-26)21(15-19)25-23(27)18-6-5-7-20(14-18)31-16-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,27) |
Clave InChI |
UTEYCTYELCYPBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



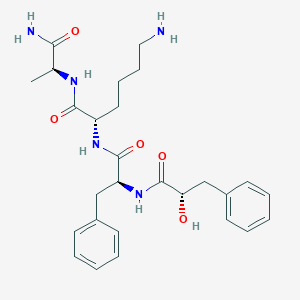
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
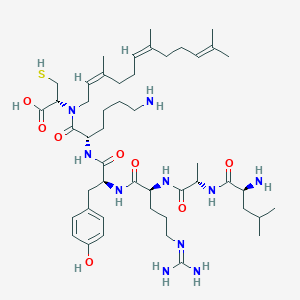
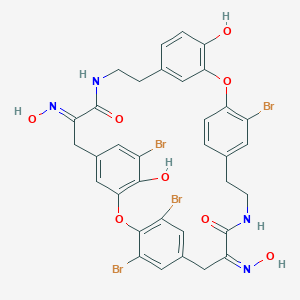
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
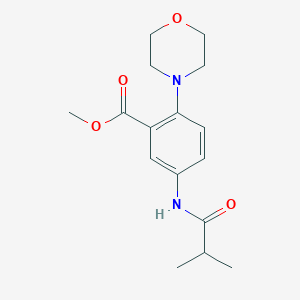
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
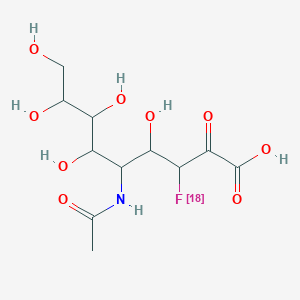
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)